2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzopyran derivatives. The key steps may involve:
Alkylation: Introduction of ethyl and methyl groups to the pyridinone ring.
Amination: Attachment of the amino group to the pyridinone ring.
Coupling Reaction: Linking the benzopyran moiety to the pyridinone core through a carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone core structures.
Benzopyran derivatives: Compounds with similar benzopyran moieties.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
143707-85-1 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-[(4-oxochromen-3-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-8-15(18(22)20-11(12)2)19-9-13-10-23-16-7-5-4-6-14(16)17(13)21/h4-8,10,19H,3,9H2,1-2H3,(H,20,22) |
InChI Key |
GPOGYELAMQPQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=COC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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